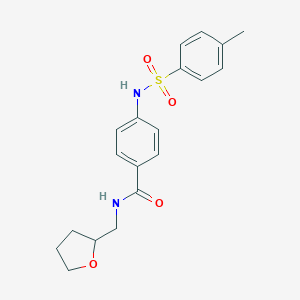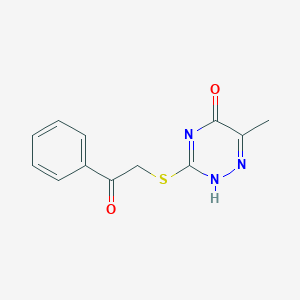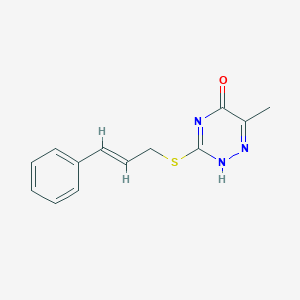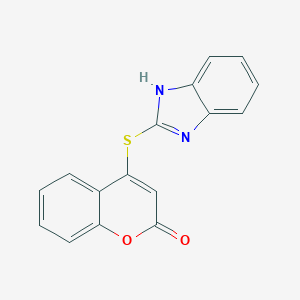
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a sulfonyl group, a tetrahydrofuran ring, and a benzamide moiety
Métodos De Preparación
The synthesis of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the sulfonyl chloride: This involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with benzamide: The sulfonamide intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the tetrahydrofuran ring:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow processes.
Análisis De Reacciones Químicas
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 4-(4-methylbenzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide include other sulfonyl-containing benzamides and tetrahydrofuran derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Some similar compounds include:
- 4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- N-(tetrahydro-2-furanylmethyl)benzamide
- 4-methylbenzenesulfonyl chloride
These compounds can be compared based on their chemical properties, reactivity, and applications to highlight the unique aspects of this compound.
Propiedades
Fórmula molecular |
C19H22N2O4S |
|---|---|
Peso molecular |
374.5g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-10-18(11-5-14)26(23,24)21-16-8-6-15(7-9-16)19(22)20-13-17-3-2-12-25-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,20,22) |
Clave InChI |
FLCMQFVXICTBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(3-amino-2-pyridinyl)oxy]benzoate](/img/structure/B495246.png)
![N-[(4-chlorophenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B495248.png)
![4-[(3-Amino-2-pyridinyl)oxy]benzamide](/img/structure/B495249.png)
![Methyl 2-[(5-amino-2-pyridinyl)oxy]-5-methoxybenzoate](/img/structure/B495250.png)
![2-[(2-Furylmethyl)amino]-5-nitropyridine](/img/structure/B495251.png)
![1-Methyl-4-{[2-(phenylsulfanyl)-3-pyridinyl]carbonyl}piperazine](/img/structure/B495252.png)
![5-{[3-(Trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B495253.png)
![5-nitro-2-{[2-(2-pyridinyl)ethyl]amino}pyridine](/img/structure/B495254.png)


![N-(3,4-dichlorophenyl)-2-[(2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B495263.png)

![4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]chromen-2-one](/img/structure/B495266.png)
